molecular formula C7H5IN2 B1317483 7-Iodo-1H-indazole CAS No. 945761-94-4

7-Iodo-1H-indazole

Cat. No. B1317483
M. Wt: 244.03 g/mol
InChI Key: JBCFWHAFVDMAEU-UHFFFAOYSA-N
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Description

7-Iodo-1H-indazole is a chemical compound with the molecular formula C7H5IN2 and a molecular weight of 244.03 g/mol . It is a potent building block in the synthesis of indazoles .


Synthesis Analysis

The synthesis of 7-Iodo-1H-indazole has been reported in several studies. One method involves the use of novel indazole scaffolds such as 7-OTf-1H-indazole (trifluoromethanesulfonic acid 1H-indazol-7-yl ester), and 3-bromo-7-iodo-1H-indazole. These compounds are used in divergent syntheses of indazoles via palladium cross-coupling reactions . Another method involves the selective electrochemical synthesis of 1H-indazoles .


Molecular Structure Analysis

The molecular structure of 7-Iodo-1H-indazole consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H, (H,9,10) and the InChIKey is JBCFWHAFVDMAEU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

7-Iodo-1H-indazole has a molecular weight of 244.03 g/mol, an exact mass of 243.94975 g/mol, and a monoisotopic mass of 243.94975 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1. It has a rotatable bond count of 0 and a topological polar surface area of 28.7 Ų. It has a heavy atom count of 10 and a complexity of 129 .

Scientific Research Applications

Synthesis of Novel Compounds

7-Iodo-1H-indazole serves as a potent building block for the synthesis of various indazole scaffolds. It is used in divergent syntheses of indazoles via palladium cross-coupling reactions. This makes it a valuable component in creating novel compounds with potential biological and pharmaceutical applications (Cottyn et al., 2007).

Development of Arylated Indazoles

The compound is instrumental in the direct C7-arylation of indazoles with iodoaryls. This process, facilitated by palladium catalysts, is essential for producing 3-substituted 1H-indazole derivatives, expanding the possibilities for developing new chemotherapeutic agents and materials with unique properties (Naas et al., 2014).

Creation of 7-Alkynylindazole Derivatives

7-Iodo-1H-indazole is used in the facile synthesis of 7-alkynylindazole derivatives. These derivatives are synthesized through the Pd/C–PPh3–CuI catalyzed Sonogashira coupling in aqueous mediums, indicating the compound's versatility in organic synthesis (Soodamani et al., 2014).

Future Directions

Indazole derivatives, including 7-Iodo-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their versatile biological activities . Future research may focus on developing more efficient synthesis methods and exploring new biological activities of these compounds .

properties

IUPAC Name

7-iodo-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCFWHAFVDMAEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587385
Record name 7-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Iodo-1H-indazole

CAS RN

945761-94-4
Record name 7-Iodo-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945761-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Iodo-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
B Cottyn, D Vichard, F Terrier, P Nioche, CS Raman - Synlett, 2007 - thieme-connect.com
… Having demonstrated the feasibility of palladium-catalyzed cross-coupling reactions on the 7-OTf and 7-iodo-1H-indazole derivatives, we next focused on selective or full …
Number of citations: 14 www.thieme-connect.com
B Cottyn, F Acher, B Ramassamy, L Alvey… - Bioorganic & medicinal …, 2008 - Elsevier
… alternative by preparing 7-iodo-1H-indazole 5 using a … of 4 and reaction with KI led to 7-iodo-1H-indazole 5 in 53 % overall … 3-Bromo-7-iodo-1H-indazole 13 and 3-bromo-1H-indazole-7-…
Number of citations: 29 www.sciencedirect.com
S Ghosh, S Mondal, A Hajra - Advanced Synthesis & Catalysis, 2020 - Wiley Online Library
… In this method, Sonogashira type cross-coupling of 7-iodo-1H-indazole (64 a) with terminal alkynes was occurred in presence of Pd/C−PPh 3 −CuI as a catalytic system and pyrrolidine …
Number of citations: 66 onlinelibrary.wiley.com
T Knoepfel, P Nimsgern, S Jacquier… - Journal of Medicinal …, 2020 - ACS Publications
Inappropriate activation of endosomal TLR7 and TLR8 occurs in several autoimmune diseases, in particular systemic lupus erythematosus (SLE). Herein, the development of a TLR8 …
Number of citations: 17 pubs.acs.org
AA Hassan, AA Aly, HN Tawfeek - Advances in Heterocyclic Chemistry, 2018 - Elsevier
Indazoles (azaindoles) are heterocyclic compounds structurally related to indoles and can be viewed as indole isosteres. The indazole moiety is a 10-π electron aromatic heterocyclic …
Number of citations: 8 www.sciencedirect.com
KN Lewis - 2020 - search.proquest.com
… electrophilic cyclization of 2chalcogenealkynylanisoles were published in 2009,153 while Cottyn and co-workers demonstrated a selective coupling on 3-bromo-7-iodo-1H-indazole …
Number of citations: 0 search.proquest.com
B Cottyn - 2007 - theses.fr
Le travail présenté a pour objet une étude multifacette des indazoles: d’une part la synthèse de dérivés substitués en position 7, et 3, 7, d’autre part la synthèse et l’étude de la réactivité …
Number of citations: 0 www.theses.fr

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